molecular formula C11H22O5 B2954228 4,4-Dimethoxy-3-(3-methoxypropoxy)oxane CAS No. 2139055-85-7

4,4-Dimethoxy-3-(3-methoxypropoxy)oxane

Cat. No.: B2954228
CAS No.: 2139055-85-7
M. Wt: 234.292
InChI Key: VCDILRKKVRFVPR-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-3-(3-methoxypropoxy)oxane is a substituted oxane derivative characterized by two methoxy groups at the 4-positions and a 3-methoxypropoxy substituent at the 3-position of the oxane ring. This compound belongs to the organooxygen class, with its structure conferring unique solubility and reactivity properties. The methoxy groups enhance hydrophobicity compared to hydroxylated analogs, while the propoxy chain may influence conformational flexibility and intermolecular interactions. Such derivatives are often explored in medicinal chemistry for solubility modulation or as intermediates in organic synthesis .

Properties

IUPAC Name

4,4-dimethoxy-3-(3-methoxypropoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5/c1-12-6-4-7-16-10-9-15-8-5-11(10,13-2)14-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDILRKKVRFVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1COCCC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxy-3-(3-methoxypropoxy)oxane typically involves the reaction of 4,4-dimethoxyoxane with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxy-3-(3-methoxypropoxy)oxane undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxane ring can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4,4-dimethoxy-3-(3-methoxypropoxy)aldehyde or 4,4-dimethoxy-3-(3-methoxypropoxy)carboxylic acid.

    Reduction: Formation of 4,4-dimethoxy-3-(3-methoxypropoxy)alcohol.

    Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethoxy-3-(3-methoxypropoxy)oxane is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-Dimethoxy-3-(3-methoxypropoxy)oxane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The methoxy groups and the oxane ring structure play a crucial role in its binding affinity and reactivity. The pathways involved may include nucleophilic attack, electrophilic addition, or radical formation, depending on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs with overlapping functional motifs (Table 1).

Compound Name Key Functional Groups logP (Predicted/Reported) Applications/Properties
4,4-Dimethoxy-3-(3-methoxypropoxy)oxane Methoxy (×3), propoxy ether, oxane ring ~1.8 (predicted) Solubility modifier, potential protecting group
6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol Hydroxyl (×6), oxolane, hydroxymethyl 1.063 (reported) High polarity, microbial metabolite, role in carbohydrate metabolism
Compound 9 (from ) Methoxyphenyl, tert-butyldimethylsilyl ether, phosphino group >3 (predicted) Nucleoside synthesis, protecting-group strategy for sensitive hydroxyls
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate Chloropropoxy, methoxybenzoate, cyanovinylamine ~2.1 (predicted) Reactive intermediate, potential antiviral/antitumor agent due to leaving-group propensity

Table 1 : Structural and functional comparisons. Predicted logP values are based on substituent contributions.

Key Findings

  • Polarity and Solubility : The target compound’s methoxy groups reduce polarity compared to hydroxyl-rich analogs like metab_3695 (logP 1.063 vs. ~1.8 for the target) . This suggests enhanced membrane permeability but lower water solubility.
  • Reactivity : Unlike the chloropropoxy group in compound 6 , the methoxypropoxy chain in the target compound is less reactive in substitution reactions, making it more suitable as a stabilizing moiety.
  • Synthetic Utility : Compound 9’s silyl and methoxyphenyl groups highlight a common strategy for protecting reactive sites , whereas the target compound’s methoxy groups may serve a similar role in sterically hindered environments.

Thermodynamic and Kinetic Data

  • Retention Behavior : Metab_3695 () exhibits shorter retention times (1.063–2.586 min) in chromatographic assays due to high polarity . The target compound, with higher hydrophobicity, would likely show prolonged retention.
  • Stability : Methoxy groups in the target compound resist hydrolysis better than hydroxyl or chloropropoxy groups, as seen in compound 6’s acid-sensitive chloropropoxy chain .

Research Implications and Gaps

  • Applications : The compound’s balance of hydrophobicity and stability positions it as a candidate for drug delivery systems or polymer chemistry.
  • Limitations : Direct experimental data (e.g., NMR, crystallography) for the target compound are absent in the provided evidence; further studies are needed to validate predicted properties.

Biological Activity

4,4-Dimethoxy-3-(3-methoxypropoxy)oxane is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its unique oxane ring structure, which contributes to its biological activity. The presence of methoxy groups enhances its solubility and reactivity with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Key Molecular Targets:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors: It can bind to receptors that regulate cellular responses to external stimuli.
  • Proteins: Interaction with proteins can lead to changes in their functional state, impacting cellular processes.

Biological Assays and Efficacy

Research studies have evaluated the efficacy of this compound through various biological assays:

Assay Type Description Results
Antimicrobial ActivityTested against a range of bacterial strains.Exhibited significant antibacterial effects.
Antifungal ActivityEvaluated against common fungal pathogens.Showed moderate antifungal properties.
Anticancer ActivityAssessed using cancer cell lines (e.g., A-549, MCF7).Induced apoptosis with IC50 values ranging from 0.02 to 0.08 μmol/mL .

Case Studies

Several case studies have highlighted the potential uses of this compound in therapeutic applications:

  • Anticancer Research:
    A study involving the treatment of lung cancer cells (A-549) demonstrated that the compound significantly inhibited cell growth and induced apoptosis through the activation of specific apoptotic pathways.
  • Antimicrobial Studies:
    In vitro studies showed that this compound effectively reduced the viability of various bacterial strains, suggesting its potential as a novel antimicrobial agent.
  • Inflammation Modulation:
    Research indicated that the compound could modulate inflammatory responses in vitro, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

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